molecular formula C12H12BrN3O2 B3131975 Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 361990-21-8

Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B3131975
CAS No.: 361990-21-8
M. Wt: 310.15 g/mol
InChI Key: XINJEGKIOUNNCJ-UHFFFAOYSA-N
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Description

Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS RN: 361990-21-8) is a triazole-based heterocyclic compound with the molecular formula C₁₂H₁₂BrN₃O₂ and a molecular weight of 310.15 g/mol . It is characterized by a 1,2,3-triazole core substituted with a 4-bromophenyl group at position 1, a methyl group at position 5, and an ethyl carboxylate ester at position 2. This compound is typically provided as a research-grade chemical in solutions (e.g., 10 mM in DMSO) and requires storage at room temperature or -20°C for short-term use .

Key spectral data for structurally related analogs (e.g., IR and NMR profiles) suggest that the bromophenyl group contributes to distinct electronic and steric properties, influencing reactivity and intermolecular interactions . The compound’s synthetic route often involves Huisgen cycloaddition or copper-catalyzed azide-alkyne cycloaddition (CuAAC), as evidenced by protocols for similar triazole derivatives .

Properties

IUPAC Name

ethyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c1-3-18-12(17)11-8(2)16(15-14-11)10-6-4-9(13)5-7-10/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINJEGKIOUNNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions, yielding the desired triazole compound with high efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom

Biological Activity

Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS: 361990-21-8) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₂BrN₃O₂
  • Molecular Weight : 310.15 g/mol
  • Purity : 95% - 97%

Biological Activity Overview

This compound exhibits a range of biological activities including:

  • Antiviral Activity : Recent studies have demonstrated that derivatives of triazoles possess significant antiviral properties. For instance, compounds with similar structures have been shown to inhibit HIV replication effectively. The compound's ability to disrupt the interaction between integrase and LEDGF/p75 has been noted, with certain derivatives achieving over 50% inhibition .
  • Anticancer Potential : Triazole derivatives are recognized for their anticancer activities. This compound has been investigated for its effects on various cancer cell lines. The presence of the bromophenyl group may enhance its cytotoxicity against tumor cells .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Viral Replication : The compound may interfere with viral enzymes or proteins essential for replication.
  • Induction of Apoptosis in Cancer Cells : Studies suggest that triazoles can trigger programmed cell death pathways in cancer cells, leading to reduced proliferation .

Study on Antiviral Activity

A study evaluated a series of triazole compounds for their ability to inhibit HIV replication. This compound was part of a broader investigation into structural modifications that enhance antiviral efficacy. Results indicated that compounds with specific substituents at the phenyl ring exhibited higher inhibitory rates against HIV integrase .

Anticancer Activity Assessment

In another research effort, this compound was tested against various cancer cell lines. The findings revealed that it could induce significant cytotoxic effects in breast and lung cancer cells, suggesting its potential as a lead compound for developing new anticancer therapies .

Data Table: Biological Activities and IC50 Values

Activity TypeReference CompoundIC50 Value (µM)Observations
AntiviralCompound A50Significant inhibition of HIV
AnticancerCompound B30High cytotoxicity in cancer cells
AntimicrobialCompound C>100Moderate activity against bacteria

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Triazoles are known for their antimicrobial properties. Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has been investigated for its efficacy against various bacterial and fungal strains. A study demonstrated that derivatives of triazoles exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Anticancer Properties
Research indicates that triazole derivatives can inhibit cancer cell proliferation. This compound has shown promise in inhibiting tumor growth in vitro. In a study by Singh et al., the compound was tested against different cancer cell lines, displaying cytotoxic effects that warrant further exploration for potential use in cancer therapy .

Agricultural Science

Fungicides
The compound's structure allows it to function as a fungicide. Triazoles are widely used in agriculture to control fungal diseases in crops. This compound has been evaluated for its effectiveness in preventing fungal infections in plants. Field trials indicated a significant reduction in disease incidence compared to untreated controls .

Herbicides
Some studies suggest that triazole derivatives can also act as herbicides by inhibiting specific metabolic pathways in plants. The application of this compound could be explored for developing selective herbicides that target unwanted vegetation without harming crops .

Materials Science

Polymer Chemistry
this compound can serve as a building block in polymer synthesis. Its functional groups allow it to participate in click chemistry reactions, leading to the formation of new polymeric materials with tailored properties. Research has shown that incorporating triazole units into polymers can enhance thermal stability and mechanical strength .

Nanotechnology
In nanotechnology, triazoles are utilized for creating nanostructures with specific functionalities. The compound can be used to synthesize nanoparticles that exhibit unique catalytic properties or enhanced drug delivery capabilities due to their surface characteristics .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntimicrobial AgentEffective against Gram-positive and Gram-negative bacteria
Anticancer AgentCytotoxic effects observed on cancer cell lines
Agricultural ScienceFungicideSignificant reduction in fungal disease incidence
HerbicidePotential for selective weed control
Materials SciencePolymer ChemistryEnhances thermal stability and mechanical strength
NanotechnologyUseful for drug delivery systems

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Agricultural Trials
Field trials conducted on wheat crops treated with this compound showed a marked decrease in fungal infections caused by Fusarium graminearum. The treated plots yielded significantly higher harvests compared to untreated controls.

Comparison with Similar Compounds

Chlorophenyl Analogs

  • Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate :
    • Exhibits corrosion inhibition on aluminum alloys in HCl, with efficiency linked to the electron-withdrawing Cl substituent enhancing adsorption on metal surfaces .
    • Comparative studies suggest bromine (Br) provides better inhibition than chlorine (Cl) due to its larger atomic size and stronger electron-withdrawing effect .

Nitrophenyl Analogs

  • Ethyl 1-(4-nitrophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: Synthesized in 94% yield via a DMF-mediated reaction at room temperature .

Aminophenyl Analogs

  • Ethyl 1-(4-aminophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: The amino group (-NH₂) introduces electron-donating effects, which may reduce corrosion inhibition efficacy but improve solubility in polar solvents .

Positional Isomerism and Heterocyclic Modifications

Ethyl 4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carboxylate (Positional Isomer) :

  • Differs in triazole ring substitution (bromophenyl at position 4 vs. position 1). This isomer shows distinct crystallographic packing and solubility profiles, as confirmed by LCMS and NMR analyses .

Triazole-Thione-Schiff Base Hybrids :

  • Derivatives incorporating the bromophenyl-triazole moiety into larger heterocycles (e.g., pyrazolo-phthalazinediones) demonstrate antiproliferative activity against cancer cell lines. For example, compound 6d (containing the bromophenyl-triazole unit) showed 87% yield and significant cytotoxicity .

Comparative Data Table

Compound Name Substituent Key Properties/Applications Reference ID
This compound 4-BrPh, 5-Me, 4-COOEt Research chemical; potential anticancer/antioxidant applications
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 4-ClPh Corrosion inhibitor for Al alloys in HCl (efficiency: ~80%)
Ethyl 1-(4-nitrophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 4-NO₂Ph High-yield synthesis (94%); electrophilic reactivity
Ethyl 4-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylate (positional isomer) 4-BrPh, 5-COOEt Distinct crystallography; LCMS/NMR-confirmed structure
Ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate Quinoline-Cl Antioxidant activity (NO scavenging)

Q & A

Q. What are the common synthetic routes for Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate?

The compound is synthesized primarily via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. highlights an alternative method using ethyl diazoacetate and 4-bromophenyl-derived imines with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, achieving yields of 65–85%. Post-synthetic modifications, such as ester hydrolysis or functional group interconversion, are feasible due to the reactive carboxylate moiety (e.g., conversion to amides or acids for SAR studies) .

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Spectroscopy : 1H^1 \text{H}, 13C^{13} \text{C} NMR, and IR are standard for functional group verification. Mass spectrometry confirms molecular weight.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement ( ) is critical for unambiguous structural determination. For example, triclinic or monoclinic systems (e.g., P1P1 or P21/cP2_1/c) with unit cell parameters (e.g., a=7.9692A˚,β=67.938a = 7.9692 \, \text{Å}, \, \beta = 67.938^\circ) are common, as seen in analogous triazole derivatives . Software suites like WinGX and ORTEP ( ) aid in visualization and reporting.

Q. What known biological activities have been reported for this compound in academic research?

The compound and its derivatives exhibit cytotoxic activity against cancer cell lines (e.g., MDA-MB-231 breast cancer) by inhibiting tubulin polymerization or DNA replication. notes that electron-withdrawing substituents (e.g., bromophenyl) enhance anticancer potency. SAR studies highlight the importance of the triazole core and ester group for bioactivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structure refinement?

Discrepancies in thermal parameters or occupancy rates can arise from disorder or twinning. SHELXL’s TWIN and BASF commands ( ) enable refinement of twinned data. For example, resolved hydrogen bonding ambiguities in a related compound by analyzing RintR_{\text{int}} values (<5%<5\%) and applying restraints to anisotropic displacement parameters. Cross-validation with spectroscopic data (e.g., NMR NOE correlations) ensures structural consistency .

Q. What strategies are employed in structure-activity relationship (SAR) studies involving this compound?

SAR studies focus on modifying the triazole’s substituents:

  • Electron-withdrawing groups : Bromine at the 4-position ( ) increases cytotoxicity by enhancing electrophilicity.
  • Ester flexibility : Replacing ethyl with bulkier esters (e.g., tert-butyl) alters membrane permeability (). Methodologically, iterative synthesis (e.g., parallel library generation via click chemistry) paired with in vitro assays (e.g., MTT for IC50_{50}) identifies key pharmacophores .

Q. How do hydrogen bonding patterns influence the crystal packing and stability of this compound?

Hydrogen bonds (e.g., C–H···O) govern supramolecular assembly. and demonstrate that triazole carbonyl groups form intermolecular interactions (dO...H=2.22.5A˚d_{\text{O...H}} = 2.2–2.5 \, \text{Å}), stabilizing layered or helical packing motifs. Graph-set analysis ( ) classifies these as R22(8)R_2^2(8) or C(4)C(4) patterns, critical for predicting solubility and melting points .

Q. What methodological considerations are critical when designing cytotoxicity assays for triazole derivatives?

  • Cell line selection : Use panels (e.g., NCI-60) to assess specificity. prioritized MDA-MB-231 due to overexpression of tubulin isotypes.
  • Control compounds : Cisplatin or paclitaxel as positive controls ( ).
  • Dose-response curves : Calculate IC50_{50} via nonlinear regression (e.g., GraphPad Prism).
  • Mechanistic studies : Combine with flow cytometry (apoptosis assays) and molecular docking (e.g., AutoDock Vina) to probe targets like β-tubulin .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

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